1,3,5-Trihydroxypyridin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110038-54-5 |
|---|---|
Molecular Formula |
C5H5NO4 |
Molecular Weight |
143.1 g/mol |
IUPAC Name |
1,3,5-trihydroxypyridin-2-one |
InChI |
InChI=1S/C5H5NO4/c7-3-1-4(8)5(9)6(10)2-3/h1-2,7-8,10H |
InChI Key |
ULDVWSLVFJNZRJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C=C1O)O)O |
Canonical SMILES |
C1=C(C(=O)N(C=C1O)O)O |
Synonyms |
2,3,5-Pyridinetriol,1-oxide(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,5 Trihydroxypyridin 2 One and Its Core Scaffold
Classical Organic Synthetic Routes to Pyridinone Systems
Traditional organic synthesis provides a foundational toolbox for constructing the pyridinone core and introducing hydroxyl functionalities. These methods often rely on well-established reaction mechanisms, though they may require multiple steps and careful optimization of reaction conditions. assets-servd.host
Condensation Reactions in Pyridinone Scaffold Construction
Condensation reactions are a cornerstone for the assembly of the 2-pyridone heterocyclic ring. These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a sequential or tandem manner to build the six-membered ring. A common strategy involves the reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a nitrogen-containing species, such as a cyanoacetamide derivative. iipseries.org
One prevalent method is the Michael addition of an active methylene (B1212753) compound to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and dehydration or aromatization. iipseries.org For instance, the condensation of an enone derivative with a cyanoacetamide derivative can yield a highly substituted pyridinone. iipseries.org Another approach involves the [4+2] annulation of in situ generated azadienes with active methylene compounds, providing a direct route to diverse 2-pyridone structures. organic-chemistry.org Transition metal catalysts, such as Rh(III), can also be employed to catalyze cascade cyclizations, for example, between α,β-unsaturated oximes and diazomalonates, to furnish highly substituted 2-pyridone scaffolds. iipseries.org
| Reaction Type | Key Reactants | Catalyst/Conditions | Outcome | Reference |
| Michael Addition/Cyclization | α,β-unsaturated ketone, Cyanoacetamide derivative | tert-BuOK, O₂ | Substituted Pyridinone | iipseries.org |
| Tandem Condensation/Cyclization | Propiolamide, Cyclic β-keto methyl ester | Water, Acid/Base | Fused 2-pyridone system | organic-chemistry.org |
| Rh(III)-Catalyzed Annulation | α,β-unsaturated oximes, Fluorinated diazomalonate | Rh(III) catalyst | Highly substituted 2-pyridone | iipseries.org |
| Metal-Free Cycloaddition | Alkynones, 2-cyano-N-methylacetamide | - | N-methyl-3-cyano-2-pyridones | mdpi.com |
Peroxydisulfate Oxidation Pathways for Hydroxypyridones
The introduction of hydroxyl groups onto a pre-formed pyridinone ring can be achieved through oxidation. Peroxydisulfate (PDS, S₂O₈²⁻), often activated by methods such as UV radiation, heat, or transition metals, is a powerful oxidizing agent that generates sulfate (B86663) radicals (SO₄•⁻). mdpi.comnih.gov These highly reactive radicals are capable of hydroxylating aromatic and heterocyclic rings.
The mechanism generally involves the generation of the sulfate radical, which can then attack the electron-rich pyridinone ring. This process favors electron transfer reactions. mdpi.com While direct hydroxylation of pyridinones using this method is a plausible pathway, the regioselectivity can be a challenge, potentially leading to a mixture of hydroxylated isomers. The reaction conditions, particularly pH, play a crucial role in the process, as alkaline conditions can influence the reactive species present. researchgate.net Density functional theory (DFT) studies on related compounds have shown that sulfate radicals can initiate degradation and transformation reactions by adding to double bonds or abstracting hydrogen atoms. nih.gov This highlights the potential for this method in modifying the pyridinone core.
| Oxidant System | Active Species | Activation Method | Key Characteristics | Reference |
| Peroxydisulfate (PDS) | Sulfate Radical (SO₄•⁻) | UV radiation, Heat, Transition Metals | High oxidation potential, Favors electron transfer | mdpi.com |
| Peroxymonosulfate (PMS) | Sulfate Radical (SO₄•⁻) | Catalysts, Alkaline conditions | Asymmetrical structure, easier to activate | researchgate.net |
Multistep Approaches for Trihydroxypyridine Core Synthesis
Synthesizing a complex molecule like 1,3,5-trihydroxypyridin-2-one typically necessitates a multistep approach, where the synthesis is planned retrospectively from the target molecule to simpler, commercially available starting materials. assets-servd.hostnih.gov Such a synthesis would involve the strategic construction of the pyridine (B92270) ring followed by the sequential and regioselective introduction of the three hydroxyl groups and the N-hydroxy (or tautomeric N-H) functionality.
A hypothetical multistep synthesis could begin with the construction of a suitably substituted pyridine ring. organic-chemistry.org This might be followed by functional group interconversions to install precursors to the hydroxyl groups, such as methoxy (B1213986) or benzyloxy groups, which can be deprotected in the final steps. The introduction of hydroxyl groups can be achieved via nucleophilic aromatic substitution on activated pyridine rings (e.g., those bearing nitro or halo substituents) or through oxidation reactions. The development of automated flow chemistry platforms, which link multiple reaction steps in a continuous sequence, represents a modern paradigm for executing complex multistep syntheses. nih.govsyrris.jp These systems use immobilized reagents and catalysts, allowing for streamlined production and purification. syrris.jp
| Synthetic Strategy | Key Features | Advantages | Challenges | Reference |
| Linear Synthesis | Sequential reaction steps with intermediate isolation. | Well-defined and controlled process. | Time-consuming, potential for low overall yield. | assets-servd.host |
| Convergent Synthesis | Separate synthesis of fragments followed by assembly. | Increased efficiency for complex targets. | Requires careful planning of fragment synthesis. | nih.gov |
| Flow Chemistry | Continuous processing through immobilized reagents/catalysts. | Automation, rapid optimization, improved safety. | Requires specialized equipment and setup. | syrris.jp |
Biocatalytic and Enzymatic Synthesis Approaches to Hydroxylated Pyridines
Biocatalysis offers a green and highly selective alternative to classical synthetic methods for producing hydroxylated heterocyles. nih.gov This approach utilizes enzymes or whole microorganisms to perform specific chemical transformations, often with high regio- and stereoselectivity under mild reaction conditions.
For the synthesis of hydroxylated pyridines, oxygenating biocatalysts, particularly oxygenases, are of great interest. nih.gov Enzymes like cytochrome P450 monooxygenases and non-heme iron-dependent oxygenases can catalyze the direct hydroxylation of C-H bonds, a challenging transformation in traditional organic chemistry. nih.gov While the direct enzymatic synthesis of this compound is not yet reported, related biocatalytic systems have been developed for hydroxylating various precursors. For example, specific hydroxylase enzymes have been identified and engineered to introduce hydroxyl groups into piperidine (B6355638) and pyridine carboxylic acid scaffolds. ukri.orgchemistryviews.org Aldolases and related enzymes have also been investigated for the synthesis of building blocks that contain hydroxylated chiral centers, which could potentially be used in the assembly of the pyridinone core. nih.gov The development of new biocatalytic routes from sustainable sources to substituted pyridines is an active area of research, aiming to provide environmentally friendly pathways to valuable chemical intermediates. ukri.org
| Enzyme Class | Reaction Catalyzed | Key Features | Example Application | Reference |
| Oxygenases (e.g., P450s) | C-H Hydroxylation | High selectivity, mild conditions. | Late-stage functionalization of complex molecules. | nih.gov |
| Hydroxylases | C-H Hydroxylation | Specific for certain positions on a ring. | Introduction of hydroxyl groups into carboxylated piperidines. | chemistryviews.org |
| Aldolases | C-C Bond Formation | Creates chiral hydroxylated building blocks. | Synthesis of polyhydroxylated compounds. | nih.gov |
| Transketolase | C-C Bond Formation | Asymmetric transfer of a two-carbon ketose unit. | Generation of dihydroxyketone products. | ucl.ac.uk |
Advanced Spectroscopic and Analytical Characterization of 1,3,5 Trihydroxypyridin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. The spectrum provides information on the number of distinct proton types, their relative numbers (integration), their electronic environment (chemical shift, δ), and the number of neighboring protons (spin-spin splitting). For 1,3,5-Trihydroxypyridin-2-one, one would expect to observe signals for the protons on the pyridine (B92270) ring and the hydroxyl protons. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl group and the hydroxyl substituents. The coupling patterns between adjacent ring protons would reveal their connectivity.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. oregonstate.edu The chemical shifts of these signals indicate the type of carbon (e.g., carbonyl, aromatic, C-O). libretexts.org The carbonyl carbon (C2) of the pyridin-2-one ring is expected to appear significantly downfield (typically >160 ppm). The carbons bonded to hydroxyl groups (C3, C5) and the remaining ring carbons would resonate at chemical shifts characteristic of aromatic or heteroaromatic systems bearing oxygen substituents. oregonstate.edulibretexts.org
Two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei. princeton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would be used to confirm the connectivity of the protons on the pyridinone ring.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY reveals protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of each carbon atom that bears a proton. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the entire molecular skeleton by linking different fragments. harvard.edu
Specific 2D NMR experimental data and interpretations for this compound are not available in the provided search results.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FTIR analysis identifies functional groups by measuring the absorption of infrared radiation. innovatechlabs.com For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands:
A broad band in the 3500-3200 cm⁻¹ region, corresponding to O-H stretching of the hydroxyl groups. upi.edu
A strong absorption band around 1650-1680 cm⁻¹, indicative of the C=O (carbonyl) stretching of the pyridin-2-one ring. upi.edu
Bands in the 1600-1450 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations within the aromatic ring. libretexts.org
Absorptions in the 1260-1000 cm⁻¹ range, typical for C-O stretching. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The symmetric stretching modes of the pyridinone ring would likely produce strong signals in the Raman spectrum. dtic.milpitt.edu
Specific FT-IR and Raman spectral data, including peak positions and intensities for this compound, are not detailed in the available literature.
Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. rsc.org
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. In ESI-MS, the analysis would reveal the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, confirming the molecular weight.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.govresearchgate.net The fragmentation pattern provides valuable structural information. For this compound, expected fragmentation pathways could include the loss of water (H₂O), carbon monoxide (CO), and other small neutral molecules from the parent ion. researchgate.net
| Technique | Information Obtained | Expected Observation for this compound |
| ESI-MS | Molecular Weight | Peak corresponding to [M+H]⁺ or [M-H]⁻ |
| MS/MS | Structural Fragments | Ions resulting from losses of H₂O, CO, etc. |
While the principles of MS and ESI-MS are well-established, specific mass spectral data and fragmentation pathways for this compound have not been located in the searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.orglibretexts.org This technique is particularly useful for analyzing compounds with conjugated systems and chromophores, such as the pyridinone ring in this compound. bath.ac.uk
The UV-Vis spectrum is characterized by the wavelength of maximum absorbance (λmax). The presence of the conjugated pyridinone system with hydroxyl auxochromes would be expected to result in characteristic π → π* and n → π* electronic transitions. libretexts.org The λmax values would provide information about the extent of conjugation and the electronic nature of the chromophore.
| Electronic Transition | Typical Chromophore | Expected Region of Absorbance |
| π → π | Conjugated C=C and C=O | 200-400 nm |
| n → π | Carbonyl group (C=O) | >300 nm (often weaker) |
Specific λmax values and molar absorptivity data for this compound are not available in the reviewed sources.
Other Advanced Analytical Techniques (e.g., Elemental Microanalysis)
Elemental microanalysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a sample. This method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (such as sulfur and halogens) within a molecule. The data obtained from elemental analysis is crucial for verifying the empirical formula of a newly synthesized compound. By comparing the experimentally determined elemental percentages with the calculated theoretical values based on the proposed molecular formula, researchers can confirm the purity and composition of the substance.
For the compound this compound, the theoretical elemental composition has been calculated based on its presumed molecular formula, C₅H₅NO₄. However, a comprehensive review of scientific literature did not yield any published experimental data from the elemental microanalysis of this specific compound. The theoretical values are presented below, which would serve as a benchmark for future experimental verification.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 60.055 | 41.97 |
| Hydrogen | H | 1.008 | 5.040 | 3.52 |
| Nitrogen | N | 14.007 | 14.007 | 9.79 |
| Oxygen | O | 15.999 | 63.996 | 44.72 |
| Total | 143.098 | 100.00 |
The confirmation of the elemental composition of this compound through experimental microanalysis would be a significant step in its full analytical characterization, providing essential validation of its molecular structure.
Reactivity and Mechanistic Pathways of 1,3,5 Trihydroxypyridin 2 One
Radical Scavenging Mechanisms and Antiradical Capacity of Trihydroxypyridines
The neutralization of free radicals by phenolic compounds, including trihydroxypyridines, generally proceeds through four principal mechanisms: Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SET-PT). rsc.orgrsc.org The antioxidant efficacy of these compounds is directly related to their capacity to donate a hydrogen atom to a free radical, thereby terminating the oxidative cascade. nih.gov The stability of the resulting antioxidant radical is a crucial factor, as a highly stable radical is less likely to propagate further radical reactions. nih.gov
The Hydrogen Atom Transfer (HAT) mechanism is a one-step process where a hydrogen atom is transferred from the antioxidant molecule (ArOH) to a free radical (R•), deactivating the radical and forming a stable antioxidant radical (ArO•).
ArOH + R• → ArO• + RH
Computational studies on 2,4,6-trihydroxypyridine (B3329711) (a tautomer of 1,3,5-Trihydroxypyridin-2-one) demonstrate that HAT is a viable scavenging pathway in both nonpolar (benzene) and polar (water) solvents when reacting with the hydroxyl radical (HO•). rsc.orgrsc.orgnih.gov In this pathway, the antioxidant donates a hydrogen atom from one of its hydroxyl groups to the free radical. nih.gov
In the Radical Adduct Formation (RAF) mechanism, the free radical directly adds to the aromatic ring of the antioxidant, forming a radical adduct. This pathway is competitive with HAT and is particularly relevant for highly reactive radicals.
ArOH + R• → [Ar(R)OH]•
Like HAT, the RAF mechanism has been identified as an operative pathway for 2,4,6-trihydroxypyridine in both benzene (B151609) and water environments when scavenging the hydroxyl radical. rsc.orgrsc.orgnih.gov
The SPLET mechanism is a two-step process that is particularly significant in polar, protic solvents and at higher pH. The first step involves the deprotonation of the antioxidant to form an anion (ArO⁻). In the second step, this anion transfers an electron to the free radical. nih.gov
Step 1 (Proton Loss): ArOH ⇌ ArO⁻ + H⁺ Step 2 (Electron Transfer): ArO⁻ + R• → ArO• + R⁻
This mechanism is considered a plausible reaction pathway for 2,4,6-trihydroxypyridine in aqueous solutions. rsc.orgrsc.orgnih.gov The ability to deprotonate enhances the electron-donating capacity of the molecule, often making SPLET a thermodynamically favorable pathway in polar media. nih.gov
The SET-PT mechanism is another two-step pathway. It begins with the transfer of a single electron from the antioxidant to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻). This is followed by the transfer of a proton from the radical cation to the surrounding medium or the anion.
Step 1 (Electron Transfer): ArOH + R• → ArOH•⁺ + R⁻ Step 2 (Proton Transfer): ArOH•⁺ ⇌ ArO• + H⁺
Studies indicate that for 2,4,6-trihydroxypyridine reacting with the hydroxyl radical in an aqueous environment, the SET-PT mechanism is not a plausible reaction path. nih.gov This suggests that the initial electron transfer step is likely less favorable compared to the initial steps of HAT, RAF, or SPLET for this specific compound.
Influence of Solvent Polarity and pH on Reactivity Profiles
The surrounding environment plays a critical role in determining the dominant radical scavenging mechanism. nih.gov Solvent polarity, in particular, can significantly alter reaction rates and favor certain pathways over others. researchgate.netnih.gov
In a nonpolar solvent like benzene, the reactivity of 2,4,6-trihydroxypyridine towards the hydroxyl radical is confined to the HAT and RAF mechanisms. rsc.orgrsc.orgnih.gov The nonpolar environment disfavors the formation of charged intermediates, making the ion-based SPLET and SET-PT pathways less likely.
In a polar solvent such as water, the mechanistic landscape becomes more complex. For 2,4,6-trihydroxypyridine, HAT, RAF, and SPLET are all operative mechanisms. rsc.orgrsc.orgnih.gov The polar nature of water stabilizes the charged species (anions and cations) that are intermediates in the SPLET and SET-PT pathways. Furthermore, the pH of an aqueous solution can influence the initial deprotonation step of the SPLET mechanism. In slightly basic aqueous solutions, the presence of hydroxide (B78521) ions (HO⁻) facilitates the deprotonation of phenolic compounds, making the SPLET pathway more prominent. nih.gov
Comparative Reactivity Studies with Structurally Related Phenolic Compounds (e.g., Phloroglucinol)
To better understand the antioxidant potential of this compound, it is useful to compare its tautomer, 2,4,6-trihydroxypyridine (THP-OH), with its structural analogue, phloroglucinol (B13840) (1,3,5-trihydroxybenzene, THB-OH). Both molecules possess three hydroxyl groups on an aromatic ring, but the presence of a nitrogen atom in the pyridine (B92270) ring of THP-OH significantly alters its electronic properties and, consequently, its reactivity.
Computational studies reveal that in a nonpolar environment (benzene), both THP-OH and phloroglucinol scavenge the hydroxyl radical via HAT and RAF mechanisms. rsc.orgrsc.org However, in a polar aqueous environment, their behaviors diverge. While THP-OH operates through HAT, RAF, and SPLET, phloroglucinol is capable of reacting through all four major pathways: HAT, RAF, SPLET, and SET-PT. rsc.orgrsc.orgnih.gov
The table below summarizes the Gibbs free energy of reaction (ΔrG) for the different scavenging pathways of 2,4,6-trihydroxypyridine (THP-OH) and phloroglucinol (THB-OH) towards the hydroxyl radical in different solvents, illustrating the higher reactivity of phloroglucinol.
Data derived from computational studies on the reaction with the hydroxyl radical. Lower ΔrG values indicate a more thermodynamically favorable reaction.
Computational Chemistry and Theoretical Studies on 1,3,5 Trihydroxypyridin 2 One
Density Functional Theory (DFT) Applications in Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient method to explore molecular properties. nih.govnih.gov Applications of DFT are extensive, ranging from the optimization of molecular geometries to the prediction of spectroscopic properties and chemical reactivity. nih.govunimib.it For molecules like 1,3,5-Trihydroxypyridin-2-one, DFT is instrumental in understanding its structural stability and electronic characteristics.
Geometry optimization is a fundamental application of DFT where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com This process yields crucial information about bond lengths, bond angles, and dihedral angles. For this compound, a DFT-based geometry optimization would provide the most stable conformation of the molecule.
Following optimization, a molecular orbital (MO) analysis can be performed. MO theory describes the wave-like behavior of electrons in a molecule, with each MO having a specific energy level. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that dictate a molecule's reactivity. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com An analysis of the MOs of this compound would reveal the distribution of electron density and identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule three-dimensionally. readthedocs.iorsdjournal.org It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.netmalayajournal.org The MEP is calculated from the electron density and provides a color-coded map of the electrostatic potential on the molecular surface. readthedocs.ioresearchgate.net
Typically, regions of negative electrostatic potential, often colored red or yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. researchgate.netnih.gov These are often associated with lone pairs on electronegative atoms. nih.gov Conversely, regions of positive electrostatic potential, usually colored blue, signify electron-deficient areas that are prone to nucleophilic attack. researchgate.netnih.gov An MEP map of this compound would highlight the electronegative oxygen atoms of the hydroxyl and carbonyl groups as regions of negative potential, while the hydrogen atoms of the hydroxyl groups would likely be regions of positive potential. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. rsdjournal.orgmalayajournal.org
Frontier Molecular Orbital (FMO) analysis focuses on the properties of the HOMO and LUMO to predict a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the energy of the LUMO is related to its electron affinity and ability to accept electrons. pku.edu.cn
A key parameter derived from FMO analysis is the HOMO-LUMO energy gap (ΔE). malayajournal.orgresearchgate.net This energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable. malayajournal.orgpku.edu.cn For this compound, the HOMO-LUMO energy gap would provide a quantitative measure of its electronic stability and its propensity to participate in chemical reactions.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability and susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies greater stability and lower chemical reactivity. |
Quantum Mechanics-Based Overall Free-Radical Scavenging Activity (QM-ORSA) Protocol
Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom from the antioxidant to a free radical. researchgate.net
Single-Electron Transfer followed by Proton Transfer (SET-PT): An initial electron transfer from the antioxidant to the radical, followed by the transfer of a proton. researchgate.net
Sequential Proton Loss followed by Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. tandfonline.com
Radical Adduct Formation (RAF): The direct addition of the free radical to the antioxidant molecule. tandfonline.com
By calculating the Gibbs free energies and activation energies for these pathways, the QM-ORSA protocol can predict the dominant mechanism of action for a given antioxidant under specific conditions, such as in different solvents or at physiological pH. rsc.orgmdpi.com This protocol has been successfully applied to various compounds to elucidate their antioxidant activity. researchgate.netmdpi.com For this compound, the QM-ORSA protocol could be employed to theoretically assess its potential as a free-radical scavenger and to identify the most probable mechanism by which it neutralizes harmful radicals.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comchemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of molecules. mdpi.comnih.gov
Conformational analysis is a key application of MD simulations, where the goal is to explore the different spatial arrangements (conformers) that a molecule can adopt and to understand the energetic landscape that governs their interconversion. uoa.grresearchgate.net For a flexible molecule like this compound, which has rotatable hydroxyl groups, MD simulations can reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent) and the stability of these conformers. uoa.gr This information is crucial for understanding how the molecule's shape influences its biological activity and its interactions with other molecules.
Molecular Docking for Ligand-Target Interaction Prediction with Pyridinone Scaffolds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govscite.ai
The pyridinone scaffold is a common structural motif in many biologically active compounds and has been the subject of numerous molecular docking studies. semanticscholar.orgnih.gov These studies aim to predict how pyridinone-containing molecules bind to the active sites of various protein targets. nih.govnih.gov The docking process involves generating a large number of possible binding poses for the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.netresearchgate.net
For this compound, molecular docking could be used to investigate its potential to interact with specific biological targets. f1000research.comunisi.it By docking this compound into the active site of a relevant protein, researchers can predict its binding mode, identify key intermolecular interactions (such as hydrogen bonds and van der Waals contacts), and estimate its binding affinity. mdpi.comf1000research.com This information can provide valuable insights into its potential biological activity and guide the design of more potent analogs.
| Computational Technique | Application to this compound |
| Density Functional Theory (DFT) | Structural optimization, electronic properties, reactivity prediction. |
| QM-ORSA Protocol | Assessment of free-radical scavenging activity and mechanism. |
| Molecular Dynamics (MD) Simulations | Conformational analysis and dynamic behavior. |
| Molecular Docking | Prediction of ligand-target interactions and binding affinity. |
Biosynthesis and Biodegradation Pathways Involving Trihydroxypyridin 2 One
Microbial Degradation of Hydroxypyridines and Related N-Heterocycles
Microorganisms from diverse genera, including Arthrobacter, Rhodococcus, Achromobacter, and Nocardia, have been identified for their capacity to degrade hydroxypyridine compounds. The initial steps in these degradation pathways often involve the hydroxylation of the pyridine (B92270) ring, a reaction catalyzed by monooxygenases or dioxygenases. For instance, the degradation of 2-hydroxypyridine (B17775) frequently proceeds through the formation of dihydroxypyridine intermediates.
Subsequent enzymatic action can lead to the formation of trihydroxypyridines. One well-documented intermediate in the degradation of 2-hydroxypyridine is 2,3,6-trihydroxypyridine (B1195510). This compound is known to be unstable and can autooxidize. While direct evidence is lacking, it is plausible that 1,3,5-Trihydroxypyridin-2-one could arise from a trihydroxypyridine precursor through tautomerization.
| Microorganism | Substrate | Key Intermediates |
| Burkholderia sp. MAK1 | 2-Hydroxypyridine | 2,5-Dihydroxypyridine |
| Rhodococcus rhodochrous PY11 | 2-Hydroxypyridine | 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one, 2,3,6-trihydroxypyridine |
Enzymatic Steps in Trihydroxypyridine Formation and Transformation
The formation of trihydroxypyridines from dihydroxypyridine precursors is a key enzymatic step. For example, in Rhodococcus sp. strain PY11, a four-component dioxygenase is responsible for the initial transformation of 2-hydroxypyridine. This is followed by the action of another enzyme, HpoE, which oxidizes the intermediate to 2,3,6-trihydroxypyridine.
The enzymes responsible for the further transformation of trihydroxypyridines are less well-characterized. It is hypothesized that ring-cleavage dioxygenases would be involved in breaking open the aromatic ring of these highly hydroxylated intermediates, leading to aliphatic products that can enter central metabolic pathways. The specific enzymes that might act on a putative this compound intermediate have not been identified.
| Enzyme Class | Function | Example Substrate -> Product |
| Monooxygenase | Introduction of one oxygen atom | 2-Hydroxypyridine -> 2,5-Dihydroxypyridine |
| Dioxygenase | Introduction of two oxygen atoms | 2-Hydroxypyridine -> 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one |
| Dehydrogenase | Oxidation of hydroxyl groups | 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one -> 2,3,6-trihydroxypyridine |
Identification of Trihydroxypyridine as an Intermediate in Metabolic Pathways
The identification of trihydroxypyridines as metabolic intermediates has been crucial in piecing together the degradation pathways of various N-heterocyclic compounds. For example, 2,3,6-trihydroxypyridine has been confirmed as an intermediate in the degradation of 2-hydroxypyridine by several bacterial strains. Its presence is often inferred from the formation of a characteristic blue pigment resulting from its autooxidation.
Despite the established role of other trihydroxypyridine isomers, This compound has not been explicitly identified or characterized as a metabolic intermediate in the scientific literature reviewed. Its potential existence and role in microbial metabolism remain a subject for future research. The transient nature of many metabolic intermediates makes their detection and characterization challenging, and it is possible that this compound exists fleetingly before being rapidly transformed by subsequent enzymatic reactions. Further studies employing advanced analytical techniques are required to investigate the potential involvement of this compound in the microbial degradation of hydroxypyridines.
Chemical Derivatives, Analogs, and Structure Activity Relationship Sar Studies of the 1,3,5 Trihydroxypyridin 2 One Scaffold
Structural Modification Strategies for Pyridinone Cores
The structural modification of pyridinone cores is a key strategy for optimizing their therapeutic potential. These modifications are primarily aimed at enhancing their metal ion affinity and selectivity, improving pharmacokinetic profiles, and modulating their biological activity. The versatile structure of the hydroxypyridinone ring allows for functionalization at various positions.
Key modification strategies include:
Substitution on the Ring Nitrogen (N-1 position): Alkylation or arylation at the N-1 position can significantly influence the lipophilicity and, consequently, the cell permeability of the molecule.
Modification of Ring Carbons (C-2, C-4, C-5, C-6 positions): Introduction of various substituents on the carbon atoms of the pyridinone ring can alter the electronic properties and steric profile of the scaffold. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the hydroxyl groups, thereby affecting the metal chelation efficiency.
Formation of Multidentate Ligands: Linking multiple hydroxypyridinone units to a central scaffold can dramatically increase the affinity and selectivity for specific metal ions. This has been a particularly successful strategy for developing potent iron chelators.
Recent research has highlighted the importance of these modifications in the context of developing agents for environmental remediation of heavy metals and as inhibitors for metalloenzymes. The ease of functionalization of the hydroxypyridinone scaffold makes it an ideal platform for creating a diverse library of compounds for screening against various biological targets nih.govresearchgate.net.
Synthesis and Characterization of Novel Trihydroxypyridine Derivatives
The development of novel derivatives of 1,3,5-trihydroxypyridin-2-one is crucial for exploring the full therapeutic potential of this scaffold. Synthetic efforts have focused on creating derivatives with diverse functionalities and architectures.
The synthesis of triarylpyridines is a well-established area of organic chemistry, with numerous methods available for their construction, such as the Hantzsch pyridine (B92270) synthesis and its variations, or transition metal-catalyzed cross-coupling reactions nih.gov. These compounds are of interest due to their unique photophysical and electronic properties.
The creation of hybrid molecules that feature a triarylpyridine core linked to one or more trihydroxypyridin-2-one moieties represents an innovative approach to developing multifunctional molecules. While the direct synthesis of such conjugates is not extensively reported, established synthetic methodologies suggest plausible routes. For example, a pre-functionalized triarylpyridine bearing suitable reactive groups (e.g., halides, amines, or carboxylic acids) could be coupled to a trihydroxypyridin-2-one derivative. Alternatively, a building block approach could be employed where a hydroxypyridinone-substituted precursor is used in the cyclization step to form the triarylpyridine ring.
The synthesis of functionalized pyridinone analogs and hybrid molecules is a burgeoning field of research. These efforts aim to combine the desirable properties of the pyridinone scaffold with other pharmacologically active moieties. For instance, conjugating hydroxypyridinones to peptides, polymers, or other small molecules can enhance their targeting capabilities, improve their pharmacokinetic properties, or introduce additional biological activities.
Hybrid molecules incorporating the 1,3,5-triazine (B166579) scaffold have also been explored. The 1,3,5-triazine ring is a privileged structure in medicinal chemistry, and its combination with the pyridinone core could lead to compounds with synergistic or novel biological activities. The synthesis of such hybrids typically involves the reaction of a functionalized pyridinone with a reactive triazine derivative.
Exploration of Bioisosteric Replacements in Pyridinone Structures for Scaffold Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize the physicochemical and pharmacological properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. This approach has been effectively applied to the pyridinone scaffold to address potential liabilities and enhance activity.
A common bioisosteric replacement for the hydroxyl groups in the this compound scaffold is the substitution with fluorine atoms. This can modulate the acidity of the remaining hydroxyl groups and improve metabolic stability. Another important application of bioisosterism in this scaffold is the replacement of one of the ring carbons with a nitrogen atom, leading to the formation of a pyrimidine (B1678525) or triazine ring, which can significantly alter the electronic distribution and hydrogen bonding capabilities of the molecule.
The following table provides examples of classical and non-classical bioisosteres that could be considered for the modification of the this compound scaffold.
| Functional Group | Classical Bioisosteres | Non-Classical Bioisosteres |
| -OH | -SH, -NH2, -F | -CH2OH, -CONH2 |
| -C=O | -C=S, -C=NH | -SO2, -P(O)(OH) |
| Phenyl Ring | Thiophene, Pyridine, Furan | Bicyclo[1.1.1]pentane |
The application of bioisosteric replacement can lead to the discovery of novel scaffolds with improved drug-like properties while retaining the key interactions necessary for biological activity nih.govnih.gov.
Structure-Activity Relationships (SAR) in the Functional Modulation of Pyridinone Derivatives
The systematic study of structure-activity relationships (SAR) is fundamental to understanding how modifications to the this compound scaffold influence its biological activity. SAR studies involve synthesizing a series of analogs with specific structural changes and evaluating their effects on a particular biological endpoint.
For hydroxypyridinone-based metal chelators, SAR studies have revealed several key trends:
Number and Position of Hydroxyl Groups: The arrangement of the hydroxyl and carbonyl groups is critical for high-affinity metal binding. The 3-hydroxy-2-pyridinone and 3-hydroxy-4-pyridinone motifs are particularly effective chelating units.
Substituents on the Pyridinone Ring: The nature and position of substituents can significantly impact the acidity of the hydroxyl groups and the stability of the resulting metal complexes. Electron-withdrawing groups generally increase the acidity of the hydroxyl protons, which can be beneficial for chelation at physiological pH.
The following table summarizes the general SAR trends observed for hydroxypyridinone derivatives in the context of metal chelation.
| Modification | Effect on Metal Chelation Affinity |
| Increasing the number of hydroxypyridinone units | Generally increases affinity and selectivity |
| Introduction of electron-withdrawing groups | Can increase affinity at physiological pH |
| Introduction of bulky steric groups near the chelation site | May decrease affinity |
| N-alkylation | Primarily affects lipophilicity and pharmacokinetics |
These SAR studies provide valuable guidance for the rational design of new this compound derivatives with optimized properties for specific therapeutic applications nih.govresearchgate.net.
Advanced Research Perspectives and Emerging Directions in 1,3,5 Trihydroxypyridin 2 One Chemistry
Integration of Experimental and Computational Methodologies in Pyridinone Research
The study of complex substituted pyridinones like 1,3,5-Trihydroxypyridin-2-one greatly benefits from a synergistic approach that combines experimental synthesis and characterization with computational modeling. This integrated methodology provides deeper insights into the molecule's structure, reactivity, and potential applications.
Computational Approaches:
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of pyridinone derivatives. nih.govsci-hub.se For this compound, computational studies can elucidate:
Tautomeric Equilibria: The presence of multiple hydroxyl groups and a ketone function suggests the possibility of several tautomeric forms. Computational modeling can predict the relative stabilities of these tautomers in different environments (gas phase, various solvents), which is crucial for understanding its chemical behavior and biological activity. rsc.org
Spectroscopic Properties: Theoretical calculations can predict vibrational (IR) and electronic (UV-Vis) spectra. sci-hub.se These predictions are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.
Molecular Properties: Key parameters such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and dipole moments can be calculated. This information helps in understanding the molecule's reactivity, intermolecular interactions, and potential for charge transfer, which is relevant for applications in materials science.
Experimental Validation:
Experimental work is essential to validate the theoretical predictions and to explore the real-world chemistry of this compound. Key experimental aspects include:
Synthesis and Characterization: The development of efficient and regioselective synthetic routes to polysubstituted pyridinones is a significant challenge. mdpi.comrsc.orgmdpi.com The synthesis of this compound would likely require advanced synthetic strategies to control the placement of the three hydroxyl groups. uni-muenster.de Once synthesized, characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography provides definitive structural information that can be compared with computational models. nih.gov
Spectroscopic Analysis: Experimental IR, UV-Vis, and fluorescence spectroscopy can be used to probe the electronic structure and environment-dependent behavior of the molecule. Comparison with computationally predicted spectra aids in the detailed assignment of spectral features. nih.gov
Reactivity Studies: Experimental investigation of the molecule's reactivity, such as its acidity/basicity, susceptibility to electrophilic or nucleophilic attack, and coordination chemistry with metal ions, provides crucial data that can be rationalized and further explored through computational mechanistic studies. nih.gov
The interplay between computational predictions and experimental results creates a powerful feedback loop. Theoretical models can guide experimental design, while experimental data refines and validates the computational methods, leading to a more comprehensive understanding of the complex chemistry of this compound.
Novel Applications of Pyridinone Scaffolds Beyond Conventional Medicinal Chemistry
While pyridinone derivatives are well-established in medicinal chemistry, the unique structural features of this compound suggest potential applications in other advanced scientific fields. nih.govnih.gov The high degree of functionalization with hydrogen-bond donors and acceptors could lead to novel materials with interesting properties.
Potential Applications in Materials Science:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The multiple hydroxyl groups and the pyridinone carbonyl oxygen present several potential coordination sites for metal ions. iipseries.org This makes this compound an attractive candidate as an organic linker for the construction of coordination polymers and MOFs. These materials could exhibit interesting properties such as porosity for gas storage and separation, or catalytic activity.
Supramolecular Assemblies: The extensive hydrogen-bonding capabilities of the trihydroxy-substituted pyridinone could be exploited to direct the formation of well-ordered supramolecular structures, such as gels, liquid crystals, or self-assembled monolayers.
Functional Dyes and Pigments: The extended conjugation of the pyridinone ring, influenced by the electron-donating hydroxyl groups, may result in interesting photophysical properties, including absorption and emission in the visible region of the electromagnetic spectrum. This could lead to applications as functional dyes in sensors or imaging.
Potential in Catalysis:
Ligands for Homogeneous Catalysis: As a multidentate ligand, this compound could be used to synthesize novel metal complexes with catalytic activity. The electronic properties of the ligand, tuned by the hydroxyl groups, could influence the reactivity and selectivity of the metal center in various catalytic transformations. iipseries.org
Organocatalysis: The combination of acidic hydroxyl groups and a basic pyridinone nitrogen within the same molecule could enable it to act as a bifunctional organocatalyst for certain organic reactions.
Agrochemical Research:
Novel Herbicides or Fungicides: Pyridine (B92270) derivatives are a well-established class of agrochemicals. mishmashers.com The biological activity of this compound could be explored in the context of developing new crop protection agents. Its metal-chelating properties might also be relevant for nutrient uptake or for inhibiting metalloenzymes in pests or weeds.
The following table summarizes the potential novel applications of the this compound scaffold.
| Field of Application | Potential Role of this compound | Key Structural Features |
| Materials Science | Organic linker for MOFs and coordination polymers | Multiple metal coordination sites (hydroxyl and carbonyl groups) |
| Building block for supramolecular assemblies | Extensive hydrogen-bonding capabilities | |
| Functional dyes and pigments | Extended π-system with auxochromic hydroxyl groups | |
| Catalysis | Multidentate ligand for homogeneous catalysis | Ability to form stable metal complexes |
| Bifunctional organocatalyst | Presence of both acidic and basic sites | |
| Agrochemicals | Scaffold for new herbicides or fungicides | Potential for novel biological activity and metal chelation |
Future Challenges and Opportunities in Trihydroxypyridin-2-one Research
The exploration of this compound chemistry is still in its nascent stages, presenting both significant challenges and exciting opportunities for future research.
Synthetic Challenges:
Regioselective Synthesis: A primary hurdle is the development of a robust and scalable synthesis that allows for the precise and controlled introduction of three hydroxyl groups onto the pyridin-2-one core. nih.govorganic-chemistry.org Existing methods for synthesizing polysubstituted pyridines often lack the required regioselectivity for such a specific substitution pattern. mdpi.comresearchgate.net Overcoming this challenge will require the development of novel synthetic methodologies, potentially involving advanced C-H activation or skeletal editing techniques. eurekalert.org
Protection Group Chemistry: The synthesis will likely involve a complex interplay of protecting groups to differentiate the three hydroxyl functions, enabling their selective modification and functionalization. The choice of protecting groups and the conditions for their removal will be critical to the success of any synthetic route.
Purification and Stability: Highly polar, polyhydroxylated compounds can be challenging to purify and may have limited stability under certain conditions. Developing effective purification protocols and understanding the stability of this compound will be important for its practical application.
Opportunities for Future Research:
Exploration of Biological Activity: A thorough investigation of the biological properties of this compound is a major opportunity. Its structural similarity to biological molecules and its potential for metal chelation suggest that it could have interesting pharmacological activities. kcl.ac.ukmdpi.com Screening for anticancer, antimicrobial, or enzyme inhibitory activities could reveal novel therapeutic applications. nih.govmdpi.com
Development of Novel Materials: The synthesis of this molecule would open the door to the experimental validation of its potential in materials science. The design and synthesis of MOFs, coordination polymers, and supramolecular materials based on this scaffold could lead to new functional materials with tailored properties.
Advanced Computational Studies: More sophisticated computational studies could be employed to explore the excited-state dynamics, non-linear optical properties, and reactivity of this compound in greater detail. Such studies could guide the development of this molecule for applications in optoelectronics or as a photosensitizer.
Derivatization and Structure-Property Relationships: Once a reliable synthetic route is established, a key opportunity will be the synthesis of a library of derivatives to establish structure-activity and structure-property relationships. This will involve the selective functionalization of the hydroxyl groups and the pyridinone ring to fine-tune the molecule's properties for specific applications. nih.gov
The following interactive table outlines the key challenges and opportunities in the research of this compound.
| Aspect | Challenges | Opportunities |
| Synthesis | - Achieving high regioselectivity - Complex protecting group strategies - Purification and stability issues | - Development of novel synthetic methods - Access to a new class of highly functionalized heterocycles |
| Biological Evaluation | - Potential for off-target effects due to high reactivity | - Discovery of novel therapeutic agents - Investigation of metal chelation in biological systems |
| Materials Science | - Ensuring the stability and processability of resulting materials | - Creation of new MOFs and coordination polymers - Development of novel functional dyes and sensors |
| Computational Chemistry | - Accurately modeling the complex tautomeric and conformational landscape | - Guiding synthetic efforts and predicting novel properties - Elucidating reaction mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
